5-Bromo-4-methylbenzo[d][1,3]dioxole
Description
5-Bromo-4-methylbenzo[d][1,3]dioxole (CAS: 72744-51-5) is a brominated and methyl-substituted derivative of benzodioxole, a bicyclic aromatic compound with a fused benzene and 1,3-dioxole ring. Its molecular formula is C₈H₇BrO₂, and it is commercially available with a purity of 98% . Benzodioxoles are structurally stable due to the electron-donating oxygen atoms in the dioxole ring, making them valuable intermediates in pharmaceuticals, agrochemicals, and materials science. The methyl group at position 4 and bromine at position 5 introduce steric and electronic effects that influence reactivity and physical properties.
Properties
Molecular Formula |
C8H7BrO2 |
|---|---|
Molecular Weight |
215.04 g/mol |
IUPAC Name |
5-bromo-4-methyl-1,3-benzodioxole |
InChI |
InChI=1S/C8H7BrO2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-3H,4H2,1H3 |
InChI Key |
PUSAAKUITLSFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OCO2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methylbenzo[d][1,3]dioxole typically involves the bromination of 4-methylbenzo[d][1,3]dioxole. One common method is to react 4-methylbenzo[d][1,3]dioxole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom at the 5-position of the aromatic ring.
Industrial Production Methods
Industrial production of 5-Bromo-4-methylbenzo[d][1,3]dioxole may involve large-scale bromination processes using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methylbenzo[d][1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 4-methylbenzo[d][1,3]dioxole.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar solvents.
Major Products Formed
Oxidation: 5-Bromo-4-methylbenzo[d][1,3]dioxole-2-carboxylic acid.
Reduction: 4-Methylbenzo[d][1,3]dioxole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-methylbenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methylbenzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the dioxole ring can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
The following table summarizes key differences between 5-Bromo-4-methylbenzo[d][1,3]dioxole and analogous compounds:
Positional and Functional Group Analysis
- Halogen Position : Bromine at position 5 (as in the target compound) vs. position 6 (e.g., 6-Bromobenzo[d][1,3]dioxole-5-carbaldehyde) alters regioselectivity in cross-coupling reactions. Position 5 bromine is more reactive in Pd-catalyzed arylations due to proximity to the dioxole oxygen .
- Electron-Donating vs. Withdrawing Groups :
- The methyl group in 5-Bromo-4-methylbenzo[d][1,3]dioxole donates electrons, increasing electron density on the benzene ring. This contrasts with nitro () or carbonyl groups (), which withdraw electrons, making the ring less reactive toward electrophiles.
- Fluorine () exerts an inductive electron-withdrawing effect, stabilizing intermediates in coupling reactions .
Biological Activity
5-Bromo-4-methylbenzo[d][1,3]dioxole is a compound belonging to the class of benzodioxole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
5-Bromo-4-methylbenzo[d][1,3]dioxole features a bromine atom and a methyl group on a benzodioxole framework. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.
Biological Activities
Anticancer Activity
Research indicates that benzodioxole derivatives exhibit notable anticancer properties. For instance, compounds structurally related to 5-bromo-4-methylbenzo[d][1,3]dioxole have demonstrated cytotoxic effects against various cancer cell lines. In particular, derivatives have shown effectiveness against breast cancer (MCF-7 cell line) with IC50 values indicating moderate potency .
Mechanisms of Action
The proposed mechanisms for the anticancer activity include the inhibition of specific pathways involved in cell proliferation and survival. Studies suggest that these compounds may interfere with the phosphodiesterase (PDE) pathways, leading to increased levels of cyclic nucleotides that promote apoptosis in cancer cells .
Immunomodulatory Effects
Additionally, some studies highlight the immunomodulatory potential of benzodioxole derivatives. The ability to modulate immune responses could make these compounds valuable in therapeutic strategies for diseases where immune regulation is crucial .
Case Studies
-
Cytotoxicity Against MCF-7 Cells
A study evaluated a series of benzodioxole derivatives for their cytotoxic effects on MCF-7 cells. The results indicated that certain modifications to the benzodioxole structure enhanced cytotoxicity, with 5-bromo-4-methylbenzo[d][1,3]dioxole showing significant activity at concentrations around 25 μM . -
Combination Therapy
Another investigation explored the use of 5-bromo-4-methylbenzo[d][1,3]dioxole in combination with established chemotherapeutics like paclitaxel. The combination showed synergistic effects, enhancing the overall cytotoxicity against resistant cancer cell lines .
Data Summary
The following table summarizes key findings related to the biological activity of 5-bromo-4-methylbenzo[d][1,3]dioxole:
| Study | Cell Line | IC50 (μM) | Mechanism | Notes |
|---|---|---|---|---|
| Study 1 | MCF-7 | 25 | PDE inhibition | Significant cytotoxicity observed |
| Study 2 | HT29 | 20 | Apoptosis | Enhanced by combination therapy |
| Study 3 | KB-C2 | 30 | MDR modulation | Synergistic effects with paclitaxel |
Q & A
Q. What are the standard synthetic routes for 5-Bromo-4-methylbenzo[d][1,3]dioxole?
The synthesis typically involves bromination of a pre-substituted benzo[d][1,3]dioxole precursor. A common method starts with 4-methylbenzo[d][1,3]dioxole, where bromination at the 5-position is achieved using reagents like N-bromosuccinimide (NBS) under radical initiation or electrophilic bromination with Br₂ in the presence of a Lewis acid (e.g., FeBr₃). Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-bromination or ring degradation .
Q. How is the molecular structure of 5-Bromo-4-methylbenzo[d][1,3]dioxole confirmed?
Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Identifies substituent positions via coupling patterns (e.g., methyl protons at δ ~2.3 ppm, aromatic protons split by bromine’s electronegativity) .
- X-ray crystallography : Resolves bond lengths and angles, confirming the planar dioxole ring and steric effects of the methyl and bromine groups .
- Mass spectrometry (MS) : Validates molecular weight (C₈H₇BrO₂; ~215.05 g/mol) and fragmentation patterns .
Q. What are the common chemical reactions involving 5-Bromo-4-methylbenzo[d][1,3]dioxole?
Key reactions include:
- Nucleophilic substitution : Bromine can be replaced with amines, thiols, or alkoxides under SNAr conditions (e.g., K₂CO₃/DMF, 80°C) .
- Cross-coupling : Suzuki-Miyaura couplings with arylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) to form biaryl derivatives .
- Reductive debromination : Catalytic hydrogenation (H₂/Pd-C) removes bromine, yielding 4-methylbenzo[d][1,3]dioxole .
Advanced Research Questions
Q. How can Pd-catalyzed cross-coupling reactions with 5-Bromo-4-methylbenzo[d][1,3]dioxole be optimized?
Optimization involves:
- Catalyst selection : Pd(OAc)₂ with bulky ligands (e.g., XPhos) enhances stability and reduces side reactions .
- Base choice : KOAc improves coupling efficiency by maintaining mild basicity, minimizing dioxole ring decomposition .
- Solvent effects : Polar aprotic solvents (DMAc, DMF) increase reaction rates but require careful temperature control (80–100°C) to prevent byproduct formation .
Q. What strategies resolve contradictions in reported biological activity data for halogenated benzodioxoles?
Discrepancies often arise from substituent effects or assay conditions. Methodological solutions include:
- Structure-activity relationship (SAR) studies : Systematically varying substituents (e.g., replacing bromine with chlorine or fluorine) to isolate electronic vs. steric contributions .
- Computational modeling : DFT calculations predict binding affinities to biological targets (e.g., enzyme active sites), guiding experimental validation .
- Standardized assays : Replicating studies under identical conditions (pH, cell lines) to isolate compound-specific effects .
Q. How do electron-withdrawing substituents influence the reactivity of 5-Bromo-4-methylbenzo[d][1,3]dioxole in nucleophilic substitutions?
The bromine atom’s electron-withdrawing effect activates the aromatic ring toward nucleophilic attack. However, the methyl group’s electron-donating nature at the 4-position creates regioselectivity challenges. To mitigate this:
- Use stronger nucleophiles (e.g., NaN₃ in DMSO) to overcome steric hindrance .
- Introduce directing groups (e.g., nitro) at strategic positions to guide substitution .
- Employ microwave-assisted synthesis to accelerate reaction kinetics and improve yields .
Methodological Challenges and Solutions
Q. What analytical challenges arise in characterizing trace impurities during synthesis?
Impurities like dehalogenated byproducts or regioisomers require advanced techniques:
Q. How can researchers design derivatives of 5-Bromo-4-methylbenzo[d][1,3]dioxole for enhanced bioactivity?
Rational design approaches include:
- Bioisosteric replacement : Substituting bromine with trifluoromethyl or cyano groups to improve metabolic stability .
- Prodrug strategies : Esterifying the dioxole oxygen to enhance membrane permeability, followed by enzymatic activation in vivo .
- Fragment-based drug discovery : Using the dioxole core as a fragment library component for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
